sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate
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Overview
Description
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate, also known as 157322-47-9, is an organic compound that has garnered significant attention in various scientific fields. This compound is characterized by its unique molecular structure, which includes elements such as carbon, hydrogen, and oxygen.
Preparation Methods
The synthesis and production of sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate involve complex processes and methodologies. Scientists employ various techniques to create this compound in controlled laboratory settings. The production often requires specific precursors, catalysts, and reaction conditions to ensure the desired yield and purity . For instance, the preparation of fluorinated cyclopropylamine compounds, which include this compound, involves the use of specific reaction conditions and catalysts .
Chemical Reactions Analysis
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed . For example, the reaction of this compound with phosgene and imidazole under anhydrous conditions results in the formation of carbonyldiimidazole .
Scientific Research Applications
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate has shown promising potential in several scientific research applications. In the pharmaceutical industry, it is used in drug discovery, formulation, and delivery, aiming to enhance therapeutic outcomes for various diseases . Additionally, this compound finds applications in the agricultural sector as a pesticide, fungicide, or growth promoter, helping farmers increase crop yields and protect their harvest from harmful pathogens .
Mechanism of Action
The mechanism of action of sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate involves its interaction with specific molecular targets and pathways. For instance, it acts as a lysine-specific demethylase 1 (LSD1) inhibitor, which plays a crucial role in regulating gene expression . By inhibiting LSD1, this compound can modulate various biological processes, making it a valuable compound in medical research.
Comparison with Similar Compounds
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other fluorinated cyclopropylamine derivatives and lysine-specific demethylase inhibitors. These compounds share structural similarities but may differ in their specific applications and mechanisms of action . The complementarity between 2-dimensional and 3-dimensional neighboring sets in PubChem provides insights into the structural similarity of this compound with other compounds .
Properties
IUPAC Name |
sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQYVYVKYOAGO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.